molecular formula C8H7ClF3N B2691568 2-Chloro-N-methyl-5-(trifluoromethyl)aniline CAS No. 42265-74-7

2-Chloro-N-methyl-5-(trifluoromethyl)aniline

Cat. No.: B2691568
CAS No.: 42265-74-7
M. Wt: 209.6
InChI Key: GMRMCAZGUCHFFZ-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the nitro group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-methyl-5-(trifluoromethyl)aniline derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of N-methyl-5-(trifluoromethyl)aniline.

Scientific Research Applications

2-Chloro-N-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets. This property is particularly valuable in the design of drugs and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)aniline: Similar structure but lacks the N-methyl group.

    2-(Trifluoromethyl)aniline: Lacks both the chloro and N-methyl groups.

    3-Amino-4-chlorobenzotrifluoride: Similar structure but with different substitution pattern

Uniqueness

2-Chloro-N-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both the chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. The N-methyl group further modifies its chemical behavior, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-N-methyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRMCAZGUCHFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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